

Quantitative Analysis of Flupoxam using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

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Compound of Interest

Compound Name: *Flupoxam*

Cat. No.: *B1168991*

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Application Note

Introduction

Flupoxam is a pre- and early post-emergence herbicide used for the control of broadleaf weeds in cereal crops.[1] Its presence in environmental samples and agricultural commodities necessitates sensitive and selective analytical methods for monitoring and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high sensitivity, specificity, and robustness.[2] This application note presents a detailed protocol for the quantitative analysis of **Flupoxam** using LC-MS/MS with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

Principle

The method involves the extraction of **Flupoxam** from the sample matrix, followed by chromatographic separation on a C18 reversed-phase column and subsequent detection by a triple quadrupole mass spectrometer. The identification and quantification of **Flupoxam** are achieved by monitoring specific precursor-to-product ion transitions (MRM).

Experimental

Materials and Reagents

- **Flupoxam** analytical standard (Purity \geq 98%)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- QuEChERS extraction salts and cleanup sorbents

Instrumentation

- Liquid Chromatograph (LC) system capable of binary gradient elution
- Autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B	Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C
Gradient Program	Time (min)

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temp.	400 °C
Gas Flow Rates	Optimized for the specific instrument

MRM Transitions for Flupoxam

The molecular formula of **Flupoxam** is $C_{19}H_{14}ClF_5N_4O_2$ with a molecular weight of 460.79 g/mol .[3] The protonated molecule $[M+H]^+$ is used as the precursor ion.

Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (eV)	Product Ion (m/z) - Qualifier	Collision Energy (eV)
461.1	To be determined experimentally	To be determined experimentally	To be determined experimentally	To be determined experimentally

Note: The optimal product ions and collision energies need to be determined by infusing a standard solution of **Flupoxam** into the mass spectrometer.

Protocols

Standard Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Flupoxam** standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition (90% A: 10% B).

Recommended concentrations range from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural matrices.

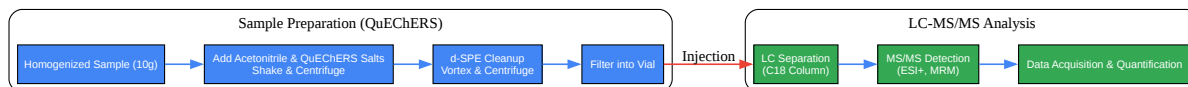
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥ 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer).
 - Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, depending on the matrix).
 - Vortex for 30 seconds.
 - Centrifuge at ≥ 4000 rpm for 5 minutes.
- Final Extract:
 - Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis.

Data and Results

The following table summarizes the expected performance characteristics of the method. A study on the simultaneous analysis of 504 pesticides reported a limit of quantification (LOQ) of 2.5 µg/kg for **Flupoxam** in various crops.[4][5]

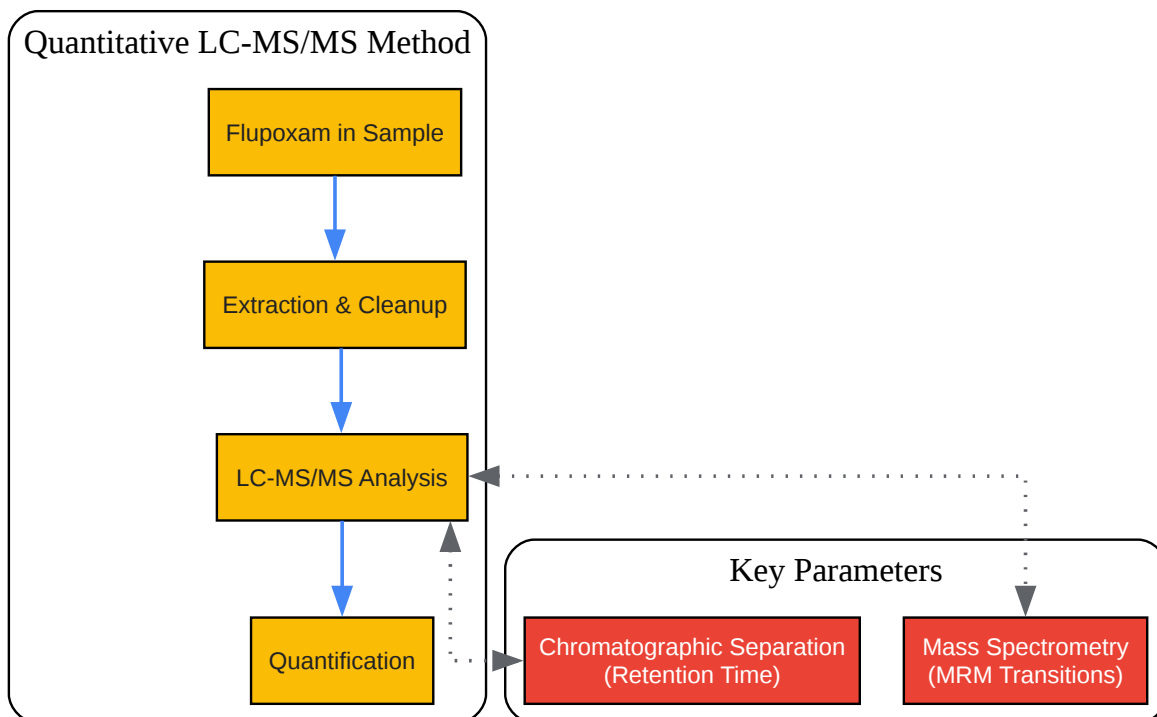
Parameter	Expected Value
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	< 1 µg/kg
Limit of Quantification (LOQ)	2.5 µg/kg
Accuracy (Recovery %)	70 - 120%
Precision (RSD %)	< 20%

Diagrams



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Caption: Experimental workflow for the quantitative analysis of **Flupoxam**.



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Caption: Logical relationship of the analytical method components.

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